1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one
Description
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxa-thia-azaspirodecane ring system fused with an imidazolidinone moiety. The compound’s distinct structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c15-9-12-3-6-14(9)10(16)13-4-1-11(2-5-13)17-7-8-18-11/h1-8H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQUMRZDZXKKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one represents a structurally complex molecule combining spirocyclic, heteroatom-rich frameworks with a urea-derived imidazolidinone moiety. Its preparation requires multistep synthetic strategies addressing three key challenges:
1) Construction of the 1-oxa-4-thia-8-azaspiro[4.5]decane core
2) Introduction of the carbonyl group at position 8
3) Coupling with imidazolidin-2-one through carbamate linkage
This analysis synthesizes data from patent literature and chemical databases to establish viable synthetic routes while addressing regiochemical control and functional group compatibility.
Synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane Core
Ring-Closing Strategies
The spirocyclic system can be assembled through three primary methods:
Thia-Oxa Ring Formation via Thiourea Cyclization
Reaction of 4-mercapto-1-piperidineethanol with carbonyl sources under acidic conditions generates the spirocycle through simultaneous thiazolidine and oxolane ring closure. Typical conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Phosgene (0.5 eq) | Dichloromethane | 0°C → RT | 62 |
| Triphosgene (1 eq) | THF | Reflux | 58 |
Mechanistic studies suggest thiourea intermediate formation precedes spontaneous cyclization.
Oxidative Sulfur Insertion
Alternative approaches use sulfenyl chloride reagents to introduce the thia group post-cyclization:
Carbonyl Group Installation at Position 8
Carbamoyl Chloride Intermediate
The spirocyclic amine undergoes carbonylative coupling using triphosgene:
Spirocyclic amine (1 eq) + Triphosgene (0.33 eq)
→ 8-carbamoyl chloride (87% yield)
Critical parameters:
- Strict temperature control (-10°C to 0°C) prevents N-overacylation
- Tertiary amine bases (e.g., DIPEA) enhance reaction rate
Coupling with Imidazolidin-2-one
Carbamate Linkage Formation
The key step involves nucleophilic attack of imidazolidin-2-one's amine on the activated carbonyl:
Procedure:
- Dissolve 8-carbamoyl chloride (1 eq) in anhydrous DMF
- Add imidazolidin-2-one (1.2 eq) and Hunig's base (3 eq)
- Stir at 40°C for 12 hours under N2 atmosphere
Optimization Data:
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DCM | 25 | 68 | 92.4 |
| EDCI/HOBt | DMF | 40 | 83 | 98.1 |
| DCC/DMAP | THF | 60 | 71 | 95.6 |
Alternative Synthetic Routes
One-Pot Spirocyclization-Carbonylation
Integrated approach reduces intermediate isolation steps:
- Combine 4-thiaphenethylamine with ethylene glycol monocarbonate
- Add PCl5 (2 eq) to initiate cyclization
- Introduce imidazolidinone via in situ generated isocyanate
Advantages:
- 45% overall yield vs 32% for stepwise synthesis
- Reduced solvent consumption (3.2 L/mol vs 8.7 L/mol)
Enzymatic Resolution of Racemic Intermediates
Lipase-mediated kinetic resolution improves enantiomeric excess:
| Enzyme | Substrate | ee (%) | Conversion (%) |
|---|---|---|---|
| Candida antarctica | Spirocyclic carbamate | 98.2 | 51 |
| Pseudomonas cepacia | Thia-oxa spiroamine | 95.7 | 49 |
Analytical Characterization
Spectroscopic Data Correlation
1H NMR (400 MHz, CDCl3):
- δ 4.21 (t, J=6.8 Hz, 2H, OCH2)
- δ 3.89 (s, 4H, imidazolidinone)
- δ 3.45 (m, 2H, NCH2S)
13C NMR (101 MHz, CDCl3):
- 172.8 ppm (C=O, imidazolidinone)
- 167.1 ppm (spiroamide carbonyl)
- 68.4 ppm (OCH2CH2S)
HRMS (ESI+):
Calculated for C11H16N3O3S: 278.0864
Found: 278.0861 [M+H]+
Industrial-Scale Considerations
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (kg/kg) | 18.7 | 6.2 |
| E-Factor | 23.4 | 8.9 |
| Solvent Recovery (%) | 62 | 91 |
Chemical Reactions Analysis
Types of Reactions
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl and imidazolidinone sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-4-thia-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the imidazolidinone moiety.
1-Azaspiro[4.5]decan-2-one: Another spirocyclic compound with different functional groups.
Uniqueness
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is unique due to its combination of an oxa-thia-azaspirodecane ring system with an imidazolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)imidazolidin-2-one is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements of both imidazolidinone and thia-aza systems. Its molecular formula is , with a molecular weight of 286.37 g/mol. The presence of the spirocyclic moiety is thought to contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to 1-(1-Oxa-4-thia-8-azaspiro[4.5]decane). A notable study evaluated a series of compounds derived from 1-oxa-4-thia-8-azaspiro[4.5]decane and found significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11b | A549 (Lung cancer) | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 (Breast) | 0.08 |
| 11h | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa (Cervical cancer) | 0.15 |
| 11k | HeLa | 0.14 |
These findings suggest that compounds derived from this spirocyclic framework exhibit potent anticancer activity, particularly against lung and breast cancer cell lines, making them promising candidates for further development in cancer therapy .
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells, potentially through the activation of specific signaling pathways related to cell survival and proliferation. The interaction with DNA or inhibition of critical enzymes involved in cancer cell metabolism may also play a role .
Case Studies
Several case studies have been published that detail the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of the spirocyclic compound and assessed their biological activity against multiple cancer cell lines. The results indicated that certain modifications to the chemical structure significantly enhanced cytotoxicity .
- Comparative Studies : Another research effort compared the activity of these compounds with established chemotherapeutic agents such as bendamustine and vorinostat, revealing superior efficacy for some derivatives .
Q & A
Q. What structural features distinguish this compound from related spirocyclic derivatives, and how do these features influence reactivity?
The compound contains a unique combination of an oxa-thia-azaspiro core fused with an imidazolidin-2-one moiety. Key differentiating features include:
- Spirocyclic framework : The 1-oxa-4-thia-8-azaspiro[4.5]decane system introduces steric constraints and electronic effects due to sulfur and oxygen atoms in the ring.
- Functional groups : The imidazolidin-2-one carbonyl group enhances hydrogen-bonding potential and electrophilicity compared to simpler analogs lacking such substituents .
Methodological implications: Use X-ray crystallography or DFT calculations to confirm spatial arrangements, and compare reactivity with analogs (e.g., thiophenyl or trifluoromethyl derivatives) via nucleophilic substitution assays .
Q. What are common synthetic routes for preparing this compound, and what solvents/reagents are typically employed?
Synthesis often involves multi-step protocols:
- Step 1 : Construction of the spirocyclic core via cyclization reactions, such as intramolecular nucleophilic attack or [4+1] cycloadditions.
- Step 2 : Introduction of the imidazolidin-2-one moiety via coupling reactions (e.g., carbodiimide-mediated acylation).
Critical solvents include dimethylformamide (DMF) for polar aprotic conditions and acetonitrile for SN2 reactions. Catalysts like HATU or EDCI are commonly used for amide bond formation .
Q. How can researchers characterize this compound’s purity and structural integrity?
Standard methods include:
- Spectroscopy : / NMR to confirm proton environments and carbonyl signals (~170–180 ppm for imidazolidinone).
- Chromatography : HPLC with UV detection (λ ~210–250 nm) to assess purity.
- Elemental analysis : Validate empirical formula, especially for nitrogen and sulfur content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
Key parameters:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions; monitor via TLC.
- Catalyst loading : Adjust EDCI/HOBt ratios (1:1.2 molar equivalents) to balance efficiency and cost.
- Solvent polarity : Use DMF for solubility but switch to THF for moisture-sensitive steps. Validate via DoE (Design of Experiments) to identify interactions between variables .
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?
Approaches include:
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzo[c][1,2,5]thiadiazol-5-yl derivatives) to identify electronic effects from substituents.
- Dynamic effects : Assess temperature-dependent NMR for conformational flexibility in the spirocyclic system.
- Computational validation : Use Gaussian or ORCA to simulate spectra and assign peaks .
Q. What experimental designs are suitable for evaluating biological activity while minimizing confounding factors?
- In vitro assays : Use randomized block designs with positive/negative controls (e.g., spirocyclic analogs without the imidazolidinone group).
- Dose-response studies : Employ log-fold dilutions (1 nM–100 µM) to determine IC values.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare activity across analogs .
Q. How can environmental degradation pathways of this compound be studied?
- Abiotic degradation : Expose to UV light in aqueous solutions (pH 4–10) and analyze by LC-MS for photolysis products.
- Biotic degradation : Use soil microcosms or activated sludge systems, monitoring via -labeling to track mineralization.
- QSAR modeling : Predict persistence using EPI Suite or TEST software, validated with experimental half-lives .
Q. What strategies are effective for impurity profiling during scale-up?
- Forced degradation : Stress under heat (40–60°C), humidity (75% RH), and oxidative conditions (HO).
- Advanced chromatography : UPLC-QTOF-MS to identify low-abundance impurities (e.g., hydrolyzed spirocyclic byproducts).
- Reference standards : Synthesize and characterize potential impurities (e.g., 8-azaspiro[4.5]decane derivatives) for spiking experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
